molecular formula C19H22ClN3O B11673153 4-(4-chlorobenzyl)-N-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]piperazin-1-amine

4-(4-chlorobenzyl)-N-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]piperazin-1-amine

Cat. No.: B11673153
M. Wt: 343.8 g/mol
InChI Key: GJPFICIJFKKMPE-PDHZICCSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
The compound 4-(4-chlorobenzyl)-N-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]piperazin-1-amine (molecular formula: C₁₈H₂₀ClN₃O) features a piperazine core substituted with a 4-chlorobenzyl group and an (E,E)-configured imine moiety linked to a furan-2-ylmethylidene group . Key characteristics include:

  • Molecular weight: 329.828 g/mol (average mass).
  • Functional groups: The 4-chlorobenzyl group contributes lipophilicity, while the furan ring introduces π-electron density, influencing binding to aromatic receptors.

Properties

Molecular Formula

C19H22ClN3O

Molecular Weight

343.8 g/mol

IUPAC Name

(E,E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-(furan-2-yl)-2-methylprop-2-en-1-imine

InChI

InChI=1S/C19H22ClN3O/c1-16(13-19-3-2-12-24-19)14-21-23-10-8-22(9-11-23)15-17-4-6-18(20)7-5-17/h2-7,12-14H,8-11,15H2,1H3/b16-13+,21-14+

InChI Key

GJPFICIJFKKMPE-PDHZICCSSA-N

Isomeric SMILES

C/C(=C\C1=CC=CO1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl

Canonical SMILES

CC(=CC1=CC=CO1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzyl)-N-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]piperazin-1-amine typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol.

    Substitution with Chlorobenzyl Group: The piperazine core is then reacted with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the chlorobenzyl group.

    Introduction of the Furan-2-yl Moiety: The final step involves the condensation of the intermediate with furan-2-carbaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzyl)-N-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]piperazin-1-amine can undergo various chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-chlorobenzyl)-N-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]piperazin-1-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzyl)-N-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]piperazin-1-amine involves its interaction with specific molecular targets. The chlorobenzyl group may facilitate binding to hydrophobic pockets in proteins, while the furan moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties/Effects
4-(4-Chlorobenzyl)-N-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]piperazin-1-amine C₁₈H₂₀ClN₃O 4-Chlorobenzyl, furan-2-ylmethylidene 329.828 Balanced lipophilicity; furan enhances π-π stacking but may reduce metabolic stability.
4-(2-Chlorobenzyl)-N-[(E)-(4-propoxyphenyl)methylene]piperazin-1-amine C₂₁H₂₆ClN₃O 2-Chlorobenzyl, 4-propoxyphenyl 371.909 Increased steric bulk from propoxy group; ortho-chloro substitution alters receptor affinity.
N-[(E)-Biphenyl-4-ylmethylene]-4-(4-chlorobenzyl)piperazin-1-amine C₂₄H₂₂ClN₃ Biphenyl-4-ylmethylene 388.906 Extended aromaticity improves receptor binding but reduces aqueous solubility.
4-(4-Chlorobenzyl)-N-[(E)-(2,6-dichlorophenyl)methylene]piperazin-1-amine C₁₈H₁₇Cl₃N₃ 2,6-Dichlorophenyl 381.709 Electron-withdrawing Cl groups enhance reactivity; higher molecular weight impacts bioavailability.

Heterocyclic Variants

Compound Name Molecular Formula Heterocycle Molecular Weight (g/mol) Key Properties/Effects
4-(4-Chlorobenzyl)-N-[(E)-(5-methyl-2-thienyl)methylene]piperazin-1-amine C₁₇H₂₀ClN₃S Thiophene (S atom) 333.878 Thiophene’s lipophilicity improves membrane permeability; sulfur may increase metabolic stability.
Furan-2-ylmethylene-(4-pyridin-2-yl-piperazin-1-yl)-amine C₁₄H₁₆N₄O Pyridine 272.312 Pyridine’s basic nitrogen alters pKa, enhancing solubility in acidic environments.

Key Trends

Substituent Position : Para-chloro (as in the target compound) generally offers better receptor alignment compared to ortho- or meta-substituted analogues (e.g., vs. 16).

Heterocycle Effects : Replacing furan with thiophene () or pyridine () alters electronic properties and bioavailability.

Molecular Weight and Solubility : Bulky groups (e.g., biphenyl in ) increase binding affinity but reduce solubility, necessitating formulation optimization.

Biological Activity

The compound 4-(4-chlorobenzyl)-N-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]piperazin-1-amine , a derivative of piperazine, has garnered attention in pharmacological research due to its potential biological activities, particularly in cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines, mechanisms of action, and other pharmacological properties.

Chemical Structure

The compound's structure can be represented as follows:

C20H23ClN4O2\text{C}_{20}\text{H}_{23}\text{ClN}_4\text{O}_2

This structure incorporates a piperazine ring, a furan moiety, and a chlorobenzyl group, contributing to its biological activity.

Cytotoxicity Against Cancer Cell Lines

Research indicates that compounds similar to This compound exhibit significant cytotoxicity against various cancer cell lines. A study involving piperazine derivatives demonstrated their effectiveness against liver (HUH7), breast (MCF7), colon (HCT116), gastric (KATO3), and endometrial (MFE296) cancer cells. The cytotoxic effects were assessed through various assays that measure cell viability and proliferation rates .

Table 1: Cytotoxicity Results of Piperazine Derivatives

Cell LineIC50 Value (µM)Reference
HUH710.5
MCF78.7
HCT11612.3
KATO39.0
MFE29611.5

The mechanisms underlying the cytotoxic effects of piperazine derivatives include:

  • Inhibition of Microtubule Synthesis : This disrupts mitotic spindle formation during cell division.
  • Induction of Apoptosis : Studies show that these compounds can trigger programmed cell death in tumor cells.
  • Inhibition of Angiogenesis : By preventing the formation of new blood vessels, these compounds limit tumor growth and metastasis.

These mechanisms distinguish piperazine derivatives from conventional chemotherapeutics like Taxol, often resulting in enhanced potency and broader anti-tumor activity .

Antimicrobial Activity

In addition to their anticancer properties, piperazine derivatives have been evaluated for antimicrobial activity. Research has shown that certain derivatives exhibit moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis. The structure-function relationship suggests that modifications in the piperazine ring can enhance antibacterial potency .

Table 2: Antimicrobial Activity of Piperazine Derivatives

Bacterial StrainZone of Inhibition (mm)Reference
Salmonella typhi15
Bacillus subtilis18
Escherichia coli10
Staphylococcus aureus12

Case Studies

A notable case study involved the testing of a series of piperazine derivatives for their anticancer activity. The study found that these compounds not only inhibited cell growth but also showed selectivity towards cancerous cells over normal cells, indicating a promising therapeutic window for further development .

Another investigation focused on the binding interactions of these compounds with bovine serum albumin (BSA), which is crucial for understanding their pharmacokinetics and bioavailability. The results indicated strong binding affinity, suggesting potential for effective systemic delivery in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.